1-Phenyl-1,6-diazaspiro[3.3]heptane hemioxalate
Overview
Description
1-Phenyl-1,6-diazaspiro[3.3]heptane hemioxalate is a chemical compound with the CAS Number: 1523617-89-1 . It has a molecular weight of 438.53 and its molecular formula is C24H30N4O4 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/2C11H14N2.C2H2O4/c21-2-4-10(5-3-1)13-7-6-11(13)8-12-9-11;3-1(4)2(5)6/h21-5,12H,6-9H2;(H,3,4)(H,5,6) . This code provides a way to encode molecular information and to facilitate the search for such information in databases and on the web.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis of Functionalized Pyrazolone Systems : A study by Metwally et al. (2011) explored the epoxidation of pyrazolidinediones to produce 5-phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione derivatives. These derivatives play a role in the synthesis of highly functionalized pyrazolone systems, which have various applications in medicinal chemistry (Metwally, Mohamed, Moustafa, & El-Ossaily, 2011).
Palladium-Catalyzed Aryl Amination Reactions : Burkhard and Carreira (2008) reported a scalable synthesis of 2,6-diazaspiro[3.3]heptane, which was utilized in palladium-catalyzed aryl amination reactions. This demonstrates the compound’s utility in complex organic synthesis and potential applications in pharmaceuticals (Burkhard & Carreira, 2008).
Synthesis of Spirocyclic Azetidines : Guérot et al. (2011) described the synthesis of novel angular azaspiro[3.3]heptanes, including 1,6-diazaspiro[3.3]heptane variants. These compounds are significant for drug discovery as building blocks in the synthesis of spirocyclic azetidines, which have implications in pharmaceutical research (Guérot, Tchitchanov, Knust, & Carreira, 2011).
Construction of Spiro NH Aziridines : Liu et al. (2018) developed a method to construct novel (poly)cyclic alkaloids with a 1,5-diazaspiro[2.4]heptane core. These compounds, featuring a spiro NH aziridine moiety, were synthesized using vinyl azides and tethered alkenes, showcasing the compound's potential in creating complex molecular structures for pharmacological purposes (Liu, Zhou, Chen, Huang, Bao, Zhuang, Xu, Shen, & Xu, 2018).
Axially Chiral Molecules : Naruse and Kugiya (2013) designed a new axially chiral molecule, 2,6-diphospha- and 2,6-diarsaspiro[3.3]heptanes, showcasing the structural and chiral properties of spiro[3.3]heptane derivatives. This research indicates the compound’s potential in the development of molecules with specific chirality, relevant in stereochemistry and drug design (Naruse & Kugiya, 2013).
Ring-Opening Polymerization : Rasoul et al. (1991) investigated the spontaneous copolymerization of 1-phenyl-4,7-dioxaspiro[2.4]heptane with maleic and itaconic anhydride, leading to alternating copolymers. This study demonstrates the compound's utility in polymer science, particularly in the development of novel polymeric materials (Rasoul, Beam, McKinney, & Aiani, 1991).
Safety and Hazards
Properties
IUPAC Name |
oxalic acid;1-phenyl-1,6-diazaspiro[3.3]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H14N2.C2H2O4/c2*1-2-4-10(5-3-1)13-7-6-11(13)8-12-9-11;3-1(4)2(5)6/h2*1-5,12H,6-9H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWDRKRLNHBYGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C12CNC2)C3=CC=CC=C3.C1CN(C12CNC2)C3=CC=CC=C3.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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